molecular formula C12H16FN B3027929 1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine CAS No. 1439896-37-3

1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine

Cat. No.: B3027929
CAS No.: 1439896-37-3
M. Wt: 193.26
InChI Key: QOKZPOFWIQOHQN-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine is a cyclobutane-based primary amine featuring a 4-fluorobenzyl substituent attached to the cyclobutane ring. It is cataloged under reference number 10-F097010 by CymitQuimica and has been utilized in research contexts, though commercial availability is currently listed as "discontinued" .

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-4-2-10(3-5-11)8-12(9-14)6-1-7-12/h2-5H,1,6-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKZPOFWIQOHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237683
Record name 1-[(4-Fluorophenyl)methyl]cyclobutanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-37-3
Record name 1-[(4-Fluorophenyl)methyl]cyclobutanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Fluorophenyl)methyl]cyclobutanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols or amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring provides steric hindrance, influencing the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare 1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine with analogous compounds, focusing on structural variations, substituent effects, and reported applications.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Notes References
This compound Cyclobutane 4-Fluorophenylmethyl ~195.25 (calculated) Research reagent; discontinued commercially
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Cyclopentane 2-Chloro-4-fluorophenyl 243.72 (hydrochloride salt) Preclinical studies; halogenated analog
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine Cyclopentane 4-Chlorophenyl 219.71 Intermediate in pharmaceutical synthesis
1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine HCl Cyclobutane 4-Methoxyphenylmethyl 241.76 Lab reagent; electron-donating methoxy group
[1-(4-Chlorophenyl)cyclobutyl]methanamine Cyclobutane 4-Chlorophenyl 195.69 Structural analog with chlorine substituent
(1-(4-Chlorophenyl)cyclopropyl)methanamine Cyclopropane 4-Chlorophenyl 181.67 Smaller ring strain; higher reactivity

Structural and Electronic Differences

  • Ring Size and Strain : The cyclobutane ring in the target compound introduces moderate ring strain compared to cyclopentane (lower strain) and cyclopropane (higher strain). This affects conformational flexibility and binding affinity in biological targets .
  • Substituent Effects: Fluorine vs. Methoxy Substitution: The 4-methoxyphenyl analog () exhibits enhanced electron-donating properties, which may improve membrane permeability but reduce oxidative stability .

Biological Activity

Overview

1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H16FNC_{12}H_{16}FN. The presence of the fluorine atom on the phenyl ring is believed to enhance the compound's biological properties, including its binding affinity to various targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound's structure allows it to fit into active sites of proteins, potentially modulating their activity. This interaction can influence various biochemical pathways, contributing to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

  • Antidepressant-like effects : Studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory properties : The ability to inhibit pro-inflammatory mediators has been observed in related compounds, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial activity : Preliminary data indicate that the compound may possess antimicrobial properties, although further studies are required to establish efficacy and mechanisms.

Synthesis Methods

This compound can be synthesized through various chemical routes. One common method involves:

  • Starting Materials : 4-Fluorobenzaldehyde and cyclobutyl amine.
  • Reaction Conditions : The reaction typically occurs under reflux conditions in an organic solvent, followed by purification through chromatography.

Case Studies

Recent studies have investigated the pharmacological profile of this compound in animal models:

  • Study on Antidepressant Activity : A study demonstrated that administration of the compound at varying doses resulted in significant reductions in depression-like behaviors in mice, as measured by the forced swim test.
  • Anti-inflammatory Study : In a model of acute inflammation, treatment with the compound reduced paw edema significantly compared to controls, indicating its potential as an anti-inflammatory agent.

Data Tables

Study Type Findings Reference
Antidepressant ActivitySignificant reduction in depression-like behavior
Anti-inflammatoryReduced paw edema in acute inflammation model
AntimicrobialPreliminary evidence of antimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine
Reactant of Route 2
1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine

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